Perfluorocyclohexanecarbonyl bromide

Vue d'ensemble

Description

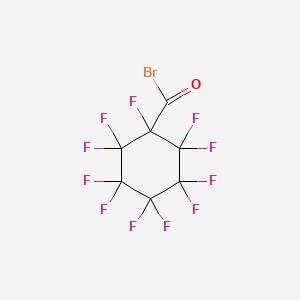

Perfluorocyclohexanecarbonyl bromide is a chemical compound with the molecular formula C7BrF11O and a molecular weight of 388.96 . It is a compound that contains a total of 20 bonds, including 20 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, and 1 acyl halogenide .

Molecular Structure Analysis

The molecular structure of Perfluorocyclohexanecarbonyl bromide includes a total of 20 bonds. These comprise 20 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, and 1 acyl halogenide .

Chemical Reactions Analysis

While specific chemical reactions involving Perfluorocyclohexanecarbonyl bromide are not available, it’s important to note that perfluorocarbons, in general, are known for their high reactivity. They often participate in radical chain reactions, which have three distinct phases: initiation, propagation, and termination .

Physical And Chemical Properties Analysis

Perfluorocyclohexanecarbonyl bromide has a predicted boiling point of 162.2±40.0 °C and a predicted density of 1.98±0.1 g/cm3 .

Applications De Recherche Scientifique

Environmental Monitoring and Geosequestration:

- Perfluorocarbon (PFC) compounds, including those similar to perfluorocyclohexanecarbonyl bromide, are used as chemical tracer molecules in geosequestration. They help monitor the movement of supercritical carbon dioxide to verify its containment in geological formations. A study developed a mid-infrared sensor for detecting these PFCs in aquatic systems, improving environmental monitoring capabilities (Rauh et al., 2014).

Semiconductor Manufacturing:

- In the semiconductor industry, PFCs are used as etching and cleaning gases. Their environmental impact, particularly as greenhouse gases, is a concern. Research includes addressing their recovery and recycling technologies to mitigate emissions (Tsai, Chen, & Hsien, 2002).

Medical Applications:

- PFCs like perfluorooctyl bromide have been explored as vehicles for pulmonary drug delivery. They show potential in delivering lipophilic prodrugs of nicotinic acid and other drugs directly to the lungs (Lehmler et al., 2008).

- Another study found that perfluorooctyl bromide interacts with biological membranes, providing insights into its use in clinical settings as an oxygen carrier (Ellena et al., 2002).

Environmental and Safety Monitoring:

- PFCs have been used in doping and sports for their oxygen-carrying abilities. A technique was developed for their trace measurement in blood, which could identify misuse in sports (Giuliani et al., 2015).

- They are also used in tracer gas studies to understand ventilation systems and atmospheric transport patterns. A permeation plug release vessel was developed for the quantitative deployment of PFC vapor like perfluoromethylcyclohexane in such studies (Jong et al., 2015).

Chemical Processes:

- PFCs are used in fluorous biphase reactions. Mixtures like chloroform and perfluoro(methylcyclohexane) act as solvents in these reactions, showing unique interactions and phase behavior useful in chemical syntheses (Gerig, 2005).

Biomedical Research:

- Some PFCs have been investigated for their ability to protect biological and nonbiological systems against oxidative damage. Perfluorooctyl bromide, for example, showed potential in attenuating oxidative injury (Rotta et al., 2003).

Safety and Hazards

Propriétés

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carbonyl bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7BrF11O/c8-1(20)2(9)3(10,11)5(14,15)7(18,19)6(16,17)4(2,12)13 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCJGMVADKNDTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7BrF11O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893376 | |

| Record name | Perfluorocyclohexanecarbonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluorocyclohexanecarbonyl bromide | |

CAS RN |

261761-76-6 | |

| Record name | Perfluorocyclohexanecarbonyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-(8-fluoro-2,4-dihydrobenzo[5,6]thiino[4,3-c]pyrazol-2-yl)ethan-1-one](/img/structure/B3041073.png)

![4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile](/img/structure/B3041075.png)

![[3-(Chloromethyl)phenyl]-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B3041079.png)

![3-Phenyl-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one](/img/structure/B3041080.png)

![(3-Chlorophenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041081.png)

![{[3,5-Bis(trifluoromethyl)phenyl]imino}[tris(3-methylphenyl)]phosphorane](/img/structure/B3041082.png)

![2,3,3-Trichloro-1-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}prop-2-en-1-one](/img/structure/B3041083.png)

![(2-Chloropyridin-3-yl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041084.png)

![N1-[(Diphenylphosphoryl)(thien-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B3041087.png)

![N-(4-chloro-3-nitrophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B3041089.png)

![2,6-difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B3041093.png)

![2,3,3-trichloro-N-(6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazino}pyridin-3-yl)acrylamide](/img/structure/B3041094.png)